2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol is a complex organic compound that features an imidazole ring substituted with an amino and methoxy group on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring. This is followed by the reduction of the imidazole intermediate to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4-methoxyphenyl)-1H-imidazole
- 2-(4-aminophenyl)-1H-imidazole
- 2-(4-methoxy-3-nitrophenyl)-1H-imidazole .
Uniqueness
What sets 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the ethanol group, provides a versatile platform for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C12H15N3O2 |
---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-11-6-8(2-3-10(11)13)12-14-7-9(15-12)4-5-16/h2-3,6-7,16H,4-5,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
UULAEQAAAPOLRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC=C(N2)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.